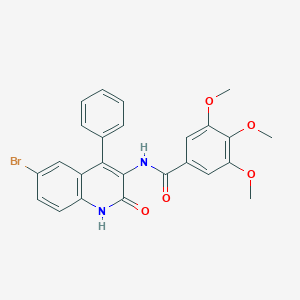

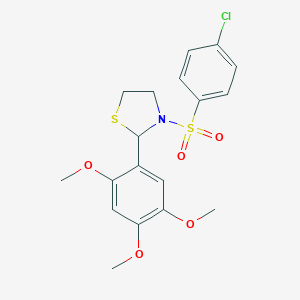

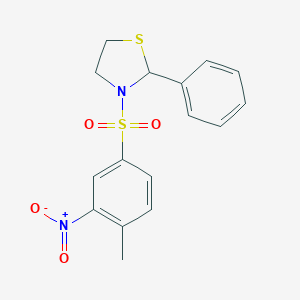

Methyl 4-(morpholin-4-yl)-3-nitrobenzoate

説明

科学的研究の応用

1. Photosensitive Protecting Groups

Methyl 4-(morpholin-4-yl)-3-nitrobenzoate may be involved in the development of photosensitive protecting groups. These groups are crucial in synthetic chemistry and have shown promise for future applications. They include groups like 2-nitrobenzyl, 3-nitrophenyl, and 3,5-dimethoxybenzyl. The application of such groups is still in the developmental stage but is expected to significantly impact synthetic chemistry (Amit, Zehavi, & Patchornik, 1974).

2. Chemical and Pharmacological Interests in Derivatives

The compound is structurally related to morpholine, an organic heterocycle. Research indicates that morpholine derivatives, including those structurally similar to this compound, exhibit a broad spectrum of pharmacological activities. These activities span across various domains, showcasing the compound's potential in drug development and pharmacological research (Asif & Imran, 2019).

3. Involvement in Liquid Crystal Research

Similar structurally related compounds are being studied in the field of liquid crystals. Research on methylene-linked liquid crystal dimers, akin to the structure of this compound, has revealed interesting transitional properties. These findings are crucial for understanding liquid crystal behaviors and for future applications in display technologies and other areas (Henderson & Imrie, 2011).

特性

IUPAC Name |

methyl 4-morpholin-4-yl-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5/c1-18-12(15)9-2-3-10(11(8-9)14(16)17)13-4-6-19-7-5-13/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZLCXOOZSLFPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N2CCOCC2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-Chloro-3-nitrophenyl}-3-[(4-chlorophenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B409529.png)

![2-{4-Chloro-3-nitrophenyl}-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B409530.png)

![2-Chloro-6-[4-(heptyloxy)phenyl]nicotinonitrile](/img/structure/B409533.png)

![N-(4-chloro-2-nitrophenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B409534.png)

![[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B409537.png)

![methyl 2-[6-bromo-2-(2-hydroxy-5-methoxy-3-nitrophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate](/img/structure/B409539.png)